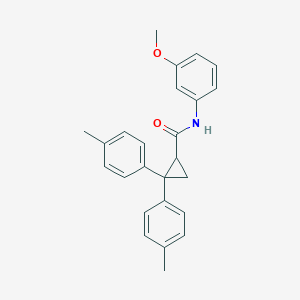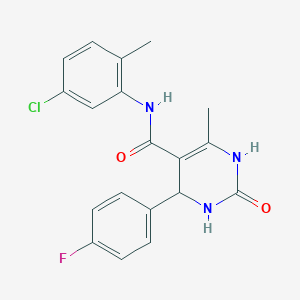![molecular formula C17H19ClO3 B5052401 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5052401.png)
4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For the similar compound Ethanone, 1-(3-chloro-4-methoxyphenyl)-, the molecular formula is C9H9ClO2 . This suggests that it contains 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure of “4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene” would need to be determined through further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, a similar compound, 1-Chloro-3-(4-chlorophenoxy)benzene, has a molecular formula of C12H8Cl2O and an average mass of 239.097 Da . Another similar compound, 2-Chloro-1-[3-(3-methoxyphenox y)propoxy]-4-nitrobenzene, has a molecular formula of C16H16ClNO5 and an average mass of 337.755 Da . The exact physical and chemical properties of “4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene” would need to be determined through further analysis.Aplicaciones Científicas De Investigación
Antioxidants
m-Aryloxy phenols, including “4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene”, have potential biological activities, including acting as antioxidants . They can help prevent oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.
Ultraviolet Absorbers
These compounds can also serve as ultraviolet absorbers . They can absorb UV radiation and release it as less harmful energy, such as heat, which can be particularly useful in products exposed to sunlight.
Flame Retardants
m-Aryloxy phenols are used as flame retardants . They can help reduce the flammability of materials and delay their combustion.
Plastics Industry
In the plastics industry, m-aryloxy phenols are used to improve the thermal stability and flame resistance of materials . This can enhance the durability and safety of plastic products.
Adhesives and Coatings
These compounds are also used in the production of adhesives and coatings . They can enhance the properties of these products, such as their resistance to heat and UV radiation.
Bioactive Natural Products
Phenol derivatives, including “4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene”, have high potential for synthesizing bioactive natural products . These can have various applications in fields like medicine and agriculture.
Conducting Polymers
These compounds can also be used in the synthesis of conducting polymers . These materials have numerous applications, including in electronic devices, sensors, and solar cells.
Anti-tumor and Anti-inflammatory Effects
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This suggests potential applications in the development of new therapeutic agents.
Propiedades
IUPAC Name |
4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-11-14(18)7-8-17(13)21-10-4-9-20-16-6-3-5-15(12-16)19-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDGVACKFZQYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)

![1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5052343.png)
![2-[4-(4-chlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052359.png)


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5052377.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5052379.png)
![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5052387.png)
![2,6-di-tert-butyl-4-[2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5052389.png)
![1-(2-methylbenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5052402.png)
![2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5052405.png)
